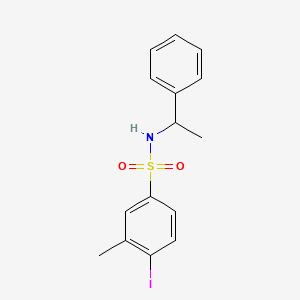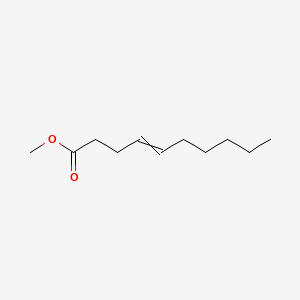
Neodymium144
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium-144 is a radioactive isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 60 and a mass number of 144, consisting of 60 protons and 84 neutrons. Neodymium-144 is one of the naturally occurring isotopes of neodymium, with a natural abundance of approximately 23.8% . It is known for its applications in various scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Neodymium-144 can be isolated from other neodymium isotopes through a process called cation-exchange chromatography. This method involves the separation of neodymium from other lanthanides using specific resins and elution techniques . The process typically involves dissolving the sample in hydrofluoric and nitric acids, followed by a series of chromatographic separations to achieve high purity .
Industrial Production Methods: Industrial production of neodymium-144 involves the extraction of neodymium from monazite and bastnäsite ores. The ores are first crushed and ground, then subjected to a series of chemical treatments to separate neodymium from other rare earth elements. The neodymium is then further purified using solvent extraction and ion-exchange techniques .
化学反応の分析
Types of Reactions: Neodymium-144 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium-144 can be oxidized to form neodymium oxide (Nd₂O₃) using oxygen or air at elevated temperatures.
Reduction: Neodymium-144 can be reduced using hydrogen gas or other reducing agents to form metallic neodymium.
Substitution: Neodymium-144 can participate in substitution reactions with halogens to form neodymium halides (e.g., NdCl₃, NdF₃).
Major Products:
Oxidation: Neodymium oxide (Nd₂O₃)
Reduction: Metallic neodymium
Substitution: Neodymium halides (e.g., NdCl₃, NdF₃)
科学的研究の応用
Neodymium-144 has a wide range of applications in scientific research, including:
Geochronology: Neodymium isotopes are used to date geological samples and study the evolution of the Earth’s crust.
Nuclear Science: Neodymium-144 is used in nuclear reactors and as a tracer in nuclear research.
Medical Research: Neodymium-144 is used in certain types of medical imaging and cancer treatment research.
作用機序
The mechanism of action of neodymium-144 primarily involves its radioactive decay. Neodymium-144 undergoes alpha decay to form cerium-140, releasing alpha particles in the process This decay process can be harnessed in various applications, such as in nuclear reactors and medical treatments
類似化合物との比較
Neodymium-144 can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium-142: A stable isotope with a natural abundance of 27.2%.
Neodymium-145: Another stable isotope with a natural abundance of 8.3%.
Samarium-147: A lanthanide element that undergoes alpha decay similar to neodymium-144.
Neodymium-144 is unique due to its specific radioactive properties, making it valuable in applications that require radioactive tracers or sources of alpha particles.
特性
CAS番号 |
14834-76-5 |
|---|---|
分子式 |
Cs2O4Se |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






